molecular formula C18H18ClN3O2 B2621239 2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2320886-07-3

2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2621239
CAS No.: 2320886-07-3
M. Wt: 343.81
InChI Key: VYDQBRGSBAZGAE-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of spiro-heterocycles. These compounds are characterized by having two rings sharing the same atom, which is the quaternary spiro carbon. The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when interacting with potential bioactive targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves multiple steps. One common method involves the reaction of 4-chlorobenzoyl chloride with azetidine to form the intermediate 1-(4-chlorobenzoyl)azetidin-3-yl. This intermediate is then reacted with 6-cyclopropyl-2,3-dihydropyridazin-3-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one include other spiro-heterocycles such as spiro-azetidin-2-one, spiro-pyrrolidine, and spiro-indol derivatives .

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[1-(4-chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-5-3-14(4-6-15)18(24)21-9-12(10-21)11-22-17(23)8-7-16(20-22)13-1-2-13/h3-8,12-13H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDQBRGSBAZGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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